molecular formula C12H26N2O B13270809 {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine

{2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine

Cat. No.: B13270809
M. Wt: 214.35 g/mol
InChI Key: QXZOUSARSUBJQP-UHFFFAOYSA-N
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Description

The compound {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine is a tertiary amine derivative featuring a 2-methyloxolane (tetrahydrofuran derivative) moiety linked to a dimethylaminopropyl backbone. This structure combines a cyclic ether with branched alkylamine groups, distinguishing it from simpler amines.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-(2-methyloxolan-3-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2O/c1-10-11(6-7-15-10)13-8-12(2,3)9-14(4)5/h10-11,13H,6-9H2,1-5H3

InChI Key

QXZOUSARSUBJQP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC(C)(C)CN(C)C

Origin of Product

United States

Preparation Methods

Reaction of 1-Nitro Iso-Butylene with Potassium Cyanide

Overview:
This classical method, historically referenced in chemical literature, involves nucleophilic addition of potassium cyanide to 1-nitro iso-butylene, followed by reduction under acidic conditions using iron powder, to yield the target amine compound.

Reaction Pathway:

1-Nitro iso-butylene + KCN → Intermediate nitrile → Reduction with Fe in acid → {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine

Advantages:

  • Well-documented in literature and relatively straightforward.

Limitations:

Reference:
Reaction detailed in J. Chem. Soc. 1947, 1500-1503.

Esterification and Protection-Based Synthesis

Esterification of Hydroxymethyl Trimethylacetic Acid

Procedure:
Hydroxymethyl trimethylacetic acid is esterified with methyl alcohol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to produce methyl ester derivatives.

Reaction conditions:

Step Reagents Solvent Catalyst Conditions Yield Reference
Esterification Hydroxymethyl trimethylacetic acid + methyl alcohol Methyl alcohol Sulfuric acid Reflux 6h ~74%

Advantages:

  • High yield and purity.
  • Reproducible and scalable.

Limitations:

  • Requires precise control of reflux conditions.
  • Excess alcohol needs removal post-reaction.

Protection with Carbobenzoxy (Cbz) and Oxidation

Procedure:
The esterified intermediate is protected with N-hydroxysuccinimide or carbobenzoxy groups to prevent side reactions. Subsequent oxidation with sodium periodate and ruthenium trichloride introduces functional groups necessary for subsequent steps, such as amino group transformation.

Reaction pathway:

Ester + Cbz-Cl → Protected ester → Oxidation → Amino derivative

Advantages:

  • Enhances selectivity.
  • Facilitates subsequent transformations.

Limitations:

  • Multi-step process increases complexity.
  • Use of oxidizing agents necessitates careful handling.

Reference:
EP Patent 1548024A1 describes similar protection and oxidation strategies for amino acid derivatives.

Ammonolysis and Direct Amination

Ammonia Treatment of Ester Intermediates

Procedure:
The protected ester intermediates are subjected to ammonia solutions under reflux conditions, leading to nucleophilic substitution and formation of the target amine.

Reaction conditions:

Step Reagents Solvent Conditions Yield Reference
Ammonolysis Ester + NH₃ solution Alcohol or aqueous Reflux 6h ~70-80%

Advantages:

  • Direct route to amines.
  • High yields with optimized conditions.

Limitations:

  • Requires careful control of temperature to prevent side reactions.
  • Purification steps necessary to isolate the pure compound.

Modern Catalytic and Synthesis Techniques

Catalytic Hydrogenation and Reductive Amination

Recent advances involve catalytic hydrogenation of suitable precursors or reductive amination of ketones/aldehydes with amines, often employing palladium or Raney nickel catalysts under mild conditions.

Advantages:

  • Environmentally friendly.
  • High selectivity.

Limitations:

  • Requires specialized catalysts.
  • Potential over-reduction issues.

Direct Synthesis via Multi-Component Reactions

Emerging methods utilize multi-component reactions (MCRs) combining aldehydes, amines, and methylating agents, reducing steps and improving overall efficiency.

Advantages:

  • One-pot synthesis.
  • Suitable for large-scale production.

Limitations:

  • Optimization needed for selectivity.
  • Limited literature on this specific compound.

Data Summary and Comparative Analysis

Method Raw Materials Toxicity & Safety Yield Scalability Environmental Impact Complexity
Cyanide-based 1-Nitro iso-butylene + KCN High ~5% Low High High
Esterification + Protection Hydroxymethyl trimethylacetic acid derivatives Low 70-74% High Moderate Moderate
Ammonolysis Ester intermediates Low 70-80% High Moderate Moderate
Catalytic Precursors + catalysts Low Variable High Low Variable

Chemical Reactions Analysis

    Reactivity: As a tertiary amine, it can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: Alkylation leads to the formation of .

  • Scientific Research Applications

    {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine is a complex organic compound featuring a dimethylamine group and a 2-methyloxolan moiety, with the molecular formula C12H26N2OC_{12}H_{26}N_2O . It has potential applications in medicinal chemistry and materials science because of its potential biological activities and use in synthesizing other chemical entities.

    Potential Applications

    While specific, detailed case studies and comprehensive data tables for this compound are not available in the provided search results, its potential applications can be inferred from its properties and the uses of structurally similar compounds.

    As a Versatile Intermediate in Organic Synthesis

    The chemical reactivity of this compound is due to the presence of amine functional groups, which can participate in several types of reactions. These reactions suggest its role as a versatile intermediate in organic synthesis.

    Medicinal Chemistry

    The compound is of interest in medicinal chemistry because of its potential biological activities. Interaction studies could explore its binding affinity and interactions with biological targets like enzymes or receptors to understand its potential therapeutic effects and safety profile.

    Materials Science

    This compound also has potential applications in materials science.

    Structural Similarities and Applications of Related Compounds

    Several compounds share structural similarities with this compound, suggesting potential applications based on these similarities.

    Compound NameStructural FeaturesUnique AspectsApplications
    DimethylaminopropylamineContains a propyl chain and two methyl groupsWidely used in surfactants and personal care productsSurfactants, personal care products
    3-Chloro-N,N-dimethylpropan-1-amineChlorinated derivative with similar amine functionalityActs as a potent alkylating agentAlkylating agent
    3-(Dimethylamino)-1-propanolAliphatic alcohol with amino groupUsed in synthesizing various pharmaceuticalsPharmaceutical synthesis
    3-(Aminopropyl)-N,N-dimethylamineSimilar amine structure but lacks cyclic componentKnown for its role in producing surfactantsSurfactants

    Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Table 1: Key Structural and Functional Attributes

    Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Applications
    Target Compound : {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine Branched propyl chain with 2,2-dimethyl groups, 2-methyloxolane ring, and terminal dimethylamine C₁₃H₂₆N₂O 234.36 Cyclic ether (oxolane) enhances polarity; tertiary amine groups enable nucleophilicity. Potential use in catalysis, pharmaceuticals, or specialty surfactants (inferred from analogs).
    N,N-Dimethyl-1,3-propanediamine (DMAPA) Linear CH₃-N(CH₃)-CH₂-CH₂-NH₂ C₅H₁₄N₂ 102.18 Simple diamine with two tertiary amine groups. Catalyst intermediate, epoxy hardeners, surfactant synthesis.
    3,3'-Iminobis(N,N-dimethylpropylamine) Branched diamine: (CH₃)₂N-CH₂-CH₂-CH₂-NH-CH₂-CH₂-CH₂-N(CH₃)₂ C₁₀H₂₅N₃ 187.33 Symmetrical branched structure with dual dimethylamino groups. Crosslinking agent, chelator, or pharmaceutical intermediate.
    N-[3-(Dimethylamino)propyl]docosanamide (Behenamidopropyl dimethylamine) Long alkyl chain (C22) amide linked to dimethylaminopropyl group C₂₇H₅₅N₂O 423.74 Hydrophobic alkyl chain paired with polar amine. Antistatic agent, emulsifier in cosmetics.
    N-[3-(Dimethylamino)propyl]stearamide C18 alkyl chain amide with dimethylaminopropyl group C₂₃H₄₈N₂O 368.64 Combines stearic acid’s hydrophobicity with amine functionality. Antistatic agent in personal care products.

    Comparative Analysis of Properties

    Physical Properties

    • Polarity : The oxolane ring in the target compound increases polarity compared to linear DMAPA but less than long-chain amides (e.g., behenamidopropyl derivatives) due to the latter’s hydrophobic alkyl tails .
    • Solubility: Likely soluble in polar organic solvents (e.g., dichloromethane, ethanol), similar to DMAPA , but less water-soluble than ionic analogs like stearamidopropyl betaine .
    • Melting Point : Expected to be lower than crystalline amide derivatives (e.g., behenamidopropyl dimethylamine, mp ~60–80°C) due to the absence of long alkyl chains.

    Reactivity

    • Nucleophilicity : The tertiary amine groups in the target compound and DMAPA can participate in alkylation or acylation reactions.
    • Catalytic Potential: Unlike DMAPA, which is used in palladium-catalyzed allylic amination (as in ), the oxolane ring may sterically hinder coordination in catalysis.
    • Acid-Base Behavior: The dimethylamino groups (pKa ~10–11) enable protonation, similar to stearamidopropyl dimethylamine, which forms salts (e.g., lactate or stearate) for enhanced antistatic performance .

    Functional and Application Differences

    • Pharmaceutical Potential: The oxolane moiety may confer chiral properties or improve bioavailability compared to DMAPA, analogous to chlorpheniramine maleate’s structure (a dimethylamino antihistamine) .

    Biological Activity

    {2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine is a complex organic compound notable for its unique structural features, including a dimethylamine group and a 2-methyloxolan moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

    The molecular formula of this compound is C12H26N2OC_{12}H_{26}N_2O, which indicates the presence of nitrogen and oxygen atoms alongside carbon and hydrogen. The compound's structure contributes to its reactivity, particularly due to the amine functional groups that can participate in various chemical reactions .

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylamine have shown promising results in inhibiting growth in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
    • Enzyme Interaction : The amine groups in the compound may interact with various enzymes or receptors, potentially influencing metabolic pathways. This interaction is critical for understanding its pharmacodynamics and therapeutic applications.
    • Potential Applications : Given its unique structure, this compound could serve as a versatile intermediate in organic synthesis, particularly in developing new pharmaceuticals or agrochemicals .

    Case Studies and Research Findings

    Research on related compounds provides insights into the potential biological activities of this compound:

    StudyCompoundActivityFindings
    Dimethyl derivativesAnticancerExhibited cytotoxicity against MCF-7 and HeLa cells with varying GI50 values.
    Benzodioxole derivativesEnzyme inhibitionInhibitors showed significant interactions with monooxygenase enzymes, suggesting potential for drug development.
    Related aminesAntimicrobialDemonstrated broad-spectrum antimicrobial activity, indicating potential for therapeutic use.

    The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

    • Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity and influencing various biological processes.
    • Reactive Metabolites : The presence of the dimethylamine group suggests that it could form reactive metabolites that may play a role in its biological effects.

    Q & A

    Q. Methodological Example :

    • Step 1 : Alkylation of 2-methyloxolan-3-amine with 2,2-dimethyl-3-chloropropylamine in dichloromethane, catalyzed by triethylamine (TEA) at 60°C.
    • Step 2 : Purification via column chromatography (silica gel, ethyl acetate:hexane = 1:3) to isolate intermediates.
    • Optimization : Reaction time and temperature are adjusted based on TLC monitoring, with yields quantified via HPLC .

    How is the purity and structural integrity of this compound validated in laboratory settings?

    Basic Research Question
    Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a dimethyl sulfoxide/sodium hydroxide diluent system to detect residual solvents like triethylamine (limit: ≤3.2 µg/mL) . Structural confirmation employs:

    • FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    • NMR : 1^1H NMR for methyl group signals (δ 1.2–1.4 ppm) and oxolane ring protons (δ 3.5–4.0 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

    What computational strategies predict the receptor binding affinity of tertiary amine compounds like this compound?

    Advanced Research Question
    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with neurotransmitter receptors (e.g., dopamine receptors). Key steps:

    • Ligand Preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.
    • Receptor Selection : Use crystal structures of dopamine D2 receptors (PDB ID: 6CM4).
    • Binding Free Energy Calculation : MM-GBSA or MM-PBSA methods to estimate ΔG values, with validation via in vitro assays (e.g., radioligand displacement) .

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